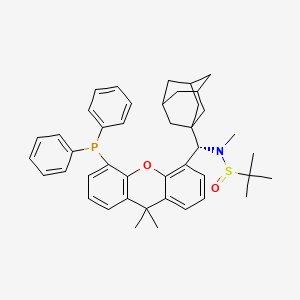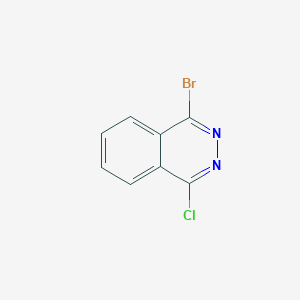
4-Bromo-2,6-difluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,6-difluorobenzohydrazide is an organic compound with the molecular formula C7H4BrF2N2O It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and fluorine atoms at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-difluorobenzohydrazide typically involves the reaction of 4-Bromo-2,6-difluorobenzaldehyde with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
4-Bromo-2,6-difluorobenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2,6-difluorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted benzohydrazides can be formed.
Oxidation Products: Oxidation of the hydrazide group can lead to the formation of corresponding azides or nitriles.
Reduction Products: Reduction can yield amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2,6-difluorobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for designing biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,6-difluorobenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
- 4-Bromo-2,6-difluorobenzaldehyde
- 4-Bromo-2,6-difluorobenzonitrile
- 4-Bromo-2,6-difluorobenzyl alcohol
Comparison: 4-Bromo-2,6-difluorobenzohydrazide is unique due to the presence of the hydrazide group, which imparts distinct reactivity compared to its aldehyde, nitrile, and alcohol counterparts. This makes it particularly useful in reactions requiring nucleophilic or electrophilic sites, offering versatility in synthetic applications.
Propiedades
Fórmula molecular |
C7H5BrF2N2O |
|---|---|
Peso molecular |
251.03 g/mol |
Nombre IUPAC |
4-bromo-2,6-difluorobenzohydrazide |
InChI |
InChI=1S/C7H5BrF2N2O/c8-3-1-4(9)6(5(10)2-3)7(13)12-11/h1-2H,11H2,(H,12,13) |
Clave InChI |
XXQMTXJRJIRRMC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C(=O)NN)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13660283.png)

![6-Chloro-2-isopropyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13660291.png)


![5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13660301.png)


